
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a conjugated ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-2-oxopent-3-enoate typically involves the esterification of 5-(benzyloxy)-2-oxopent-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts can also enhance the efficiency of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of benzyloxy-substituted carboxylic acids or ketones.
Reduction: Formation of benzyloxy-substituted alcohols or alkanes.
Substitution: Formation of various substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-(benzyloxy)-2-oxopent-3-enoate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester and ketone groups can undergo nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-(benzyloxy)-2-oxopent-3-enoate can be compared with similar compounds such as:
Ethyl 5-(methoxy)-2-oxopent-3-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 5-(phenoxy)-2-oxopent-3-enoate: Similar structure but with a phenoxy group instead of a benzyloxy group.
Ethyl 5-(benzyloxy)-2-oxohex-3-enoate: Similar structure but with an additional carbon in the chain.
The uniqueness of this compound lies in its specific reactivity and the ability to form diverse derivatives through various chemical reactions.
Propriétés
Numéro CAS |
145826-89-7 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
ethyl 2-oxo-5-phenylmethoxypent-3-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-18-14(16)13(15)9-6-10-17-11-12-7-4-3-5-8-12/h3-9H,2,10-11H2,1H3 |
Clé InChI |
IHCSJKMAWNZOMD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C=CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


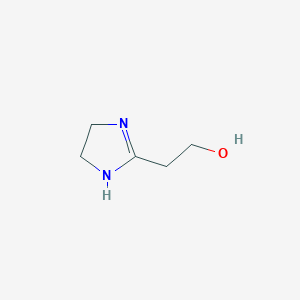
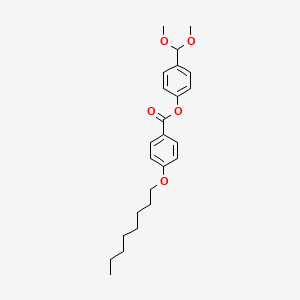
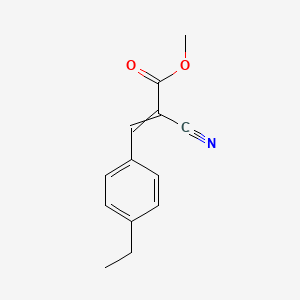
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)
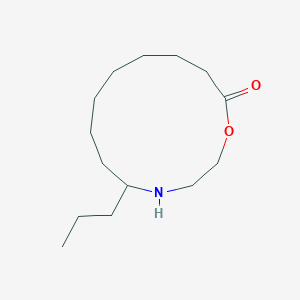
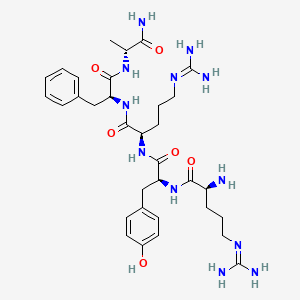
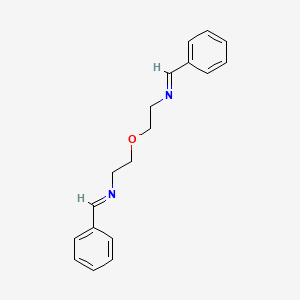
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
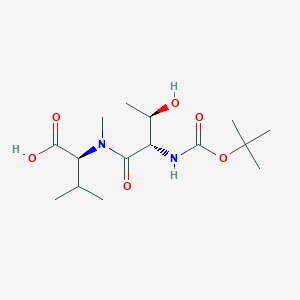

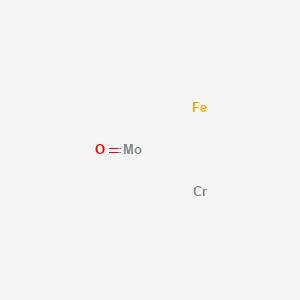
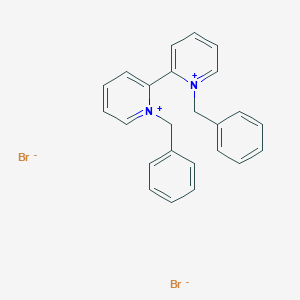
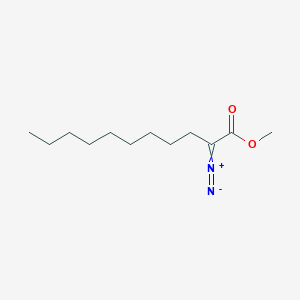
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
